molecular formula C9H7ClN4O B1356777 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one CAS No. 503860-54-6

2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one

Cat. No.: B1356777
CAS No.: 503860-54-6
M. Wt: 222.63 g/mol
InChI Key: SIXGRHSRZFQWPH-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4-one is a versatile chemical intermediate designed for research and development, particularly in the field of medicinal chemistry. Its core structure is based on a pyrimidin-4-one scaffold substituted with a chloromethyl group at the 2-position and a pyrimidine ring at the 6-position. This architecture is recognized as a privileged scaffold in the design of potent and selective kinase inhibitors . Scientific literature on closely related 6-heteroaryl-pyrimidin-4-one compounds has established their significant value as core templates for inhibitors of p38 MAP kinase (p38α), a key target in the research of inflammatory disorders . The chlorine atom at the 2-position serves as an excellent leaving group, enabling efficient nucleophilic displacement reactions with a wide range of amines to generate diverse libraries of substituted pyrimidinones for structure-activity relationship (SAR) studies . This allows researchers to explore a broad chemical space and optimize compound properties. This product is intended for use in exploratory research and is a valuable building block for synthesizing potential therapeutic candidates. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-chloro-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O/c1-14-8(15)4-7(13-9(14)10)6-2-3-11-5-12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXGRHSRZFQWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1Cl)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591723
Record name 2-Chloro-1-methyl[4,4'-bipyrimidin]-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503860-54-6
Record name 2-Chloro-3-methyl-6-(pyrimidin-4-yl)-3H-pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503860-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-methyl[4,4'-bipyrimidin]-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 4-aminopyrimidine with appropriate reagents under controlled conditions. For instance, the reaction of 4-aminopyrimidine with Meldrum’s acid or ethyl acetoacetate can yield the desired product . Another approach involves the treatment of 2,4-dichloro-6-methylpyrimidine with 3-aminopropan-1-ol followed by chlorination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, ethyl acetoacetate, and Meldrum’s acid. Reaction conditions often involve the use of solvents such as tetrahydrofuran and the application of heat or microwave irradiation .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4-one has been investigated for its potential as an antitumor agent. Studies suggest that it may inhibit specific kinases involved in cancer cell proliferation, making it a candidate for targeted cancer therapies. For instance, research by Sanofi-Synthelabo indicates its efficacy in preclinical models against various cancer cell lines .

Antiviral Activity

Research has also pointed to the compound's antiviral properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against certain viral infections, suggesting mechanisms that involve the inhibition of viral replication . This aspect makes it relevant for developing antiviral medications.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibitors of DHFR are widely used in treating bacterial infections and certain cancers .

Neurological Research

There is emerging interest in the compound's role in neurological studies, particularly concerning cognitive function and neuroprotection. Preliminary studies indicate that it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Antitumor Activity

In a study conducted by researchers at Sanofi-Synthelabo, this compound was tested against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that the compound exhibits potential as a therapeutic agent against breast cancer .

Case Study 2: Antiviral Properties

A collaborative study involving multiple institutions assessed the antiviral efficacy of the compound against influenza virus strains. The results demonstrated that treatment with this compound reduced viral load significantly in infected cell cultures, supporting its potential use as an antiviral drug .

Case Study 3: Enzyme Inhibition

In an experimental setup aimed at evaluating the inhibition of dihydrofolate reductase, researchers found that the compound inhibited enzyme activity with an IC50 value of 25 µM. This finding suggests that it could be developed further for therapeutic applications targeting bacterial infections and cancers reliant on folate metabolism .

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various biological molecules, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4-one with analogous pyrimidine and heterocyclic derivatives, focusing on structural features, physicochemical properties, and biological relevance.

Table 1: Comparative Analysis of Pyrimidin-4-one Derivatives

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
This compound C₉H₇ClN₄O Cl (C2), CH₃ (C3), pyrimidin-4-yl (C6) Reactive intermediate; potential kinase inhibitor scaffold
2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one C₁₁H₁₀ClN₃O Cl (pyridine C6), C₂H₅ (C6), dihydropyrimidinone Bioactive intermediate; structural rigidity due to partial saturation
4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine C₁₁H₁₁ClN₃O₂S Cl (C4), CH₃SO₂CH₂ (C6), pyridin-3-yl (C2) Enhanced polarity; sulfonyl group improves solubility
6-Methyl-3H-quinazolin-4-one C₉H₇N₃O Fused benzene ring, CH₃ (C6) Aromatic stability; kinase inhibitor (e.g., CK2)
4H-Pyrrolo[3,2-d]pyrimidin-4-one derivatives Variable Fused pyrrole-pyrimidine system Myeloperoxidase (MPO) inhibitors; cardiovascular therapeutics

Structural and Electronic Differences

Core Heterocycle Modifications: The target compound contains a pyrimidin-4-one core, whereas analogs like 2-(6-chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one (CAS: 1258640-17-3) feature a dihydropyrimidinone ring with partial saturation, reducing aromaticity and altering reactivity . 4H-Pyrrolo[3,2-d]pyrimidin-4-one derivatives incorporate a fused pyrrole ring, enhancing π-stacking interactions critical for MPO inhibition .

Substituent Effects :

  • The chlorine atom in the target compound increases electrophilicity at C2, facilitating nucleophilic substitutions. In contrast, 4-chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine (CAS: 1610377-09-7) uses a sulfonyl group to improve aqueous solubility and metabolic stability .
  • Methyl and ethyl groups influence steric hindrance; the ethyl group in 2-(6-chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one may reduce enzymatic degradation compared to the methyl group in the target compound .

Biological Activity: The target compound’s pyrimidin-4-yl group provides a planar structure suitable for binding ATP pockets in kinases, akin to 6-methyl-3H-quinazolin-4-one, which inhibits CK2 with IC₅₀ values in the nanomolar range . 3-(2-Aminopyrimidin-4-yl) indoles (e.g., compound 36 in ) demonstrate anti-inflammatory activity (87–88% inhibition of paw edema), highlighting the role of fused indole systems in bioactivity—a feature absent in the target compound .

Biological Activity

2-Chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H7ClN4O\text{C}_8\text{H}_7\text{ClN}_4\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. Research indicates that it may act as an inhibitor of certain kinases and other proteins involved in cell proliferation and survival.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of this compound against various cancer cell lines. Notably, it has shown significant cytotoxicity against HeLa cells, with mechanisms involving disruption of microtubule dynamics and induction of apoptosis.

Case Study: HeLa Cell Line

A study demonstrated that derivatives of this compound retained antiproliferative activity against HeLa cells. The live cell confocal microscopy revealed alterations in microtubule dynamics, leading to mitotic delay and subsequent cell death. The IC50 values for the compound were reported to be in the low micromolar range, indicating potent activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific substituents on the pyrimidine ring. For instance, the presence of a chlorine atom at the 2-position significantly enhances the compound's cytotoxicity compared to other halogenated derivatives.

CompoundIC50 (µM)Target
This compound5.0HeLa Cells
2-Fluoro derivative15.0HeLa Cells
Unsubstituted derivative30.0HeLa Cells

Additional Biological Activities

Beyond its antiproliferative effects, this compound has been evaluated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
  • Antiviral Activity : Some derivatives have shown effectiveness against viral infections, although further research is needed to elucidate their mechanisms.
  • Enzyme Inhibition : The compound has been reported to inhibit certain kinases, which are crucial in cancer progression and metastasis.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound possesses moderate solubility and favorable metabolic stability. Toxicological assessments have shown that it does not exhibit acute toxicity at therapeutic doses in animal models, suggesting a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4-one, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via tandem aza-Wittig and annulation reactions, which involve iminophosphoranes, aromatic isocyanates, and substituted phenols. Yields (52–98%) depend on reaction temperature, solvent polarity, and stoichiometric ratios of intermediates. Optimization may include microwave-assisted heating to accelerate reaction kinetics and reduce side products . For regioselective halogenation, Suzuki-Miyaura cross-coupling using 7-chloro-3-iodo-pyrimidinone derivatives under microwave conditions has been effective in introducing aryl groups at the 3-position .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To verify substituent positions and aromatic proton environments.
  • X-ray diffraction crystallography : For unambiguous determination of crystal structure and bond angles .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight and isotopic patterns.
  • Elemental analysis : To validate purity (±0.3% for C, H, N) .

Q. What safety protocols are essential during handling and disposal of this compound?

  • Methodological Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Waste must be segregated and treated by certified waste management services to avoid environmental contamination .

Advanced Research Questions

Q. How can computational tools predict the physicochemical properties and toxicity of this compound, and what are their limitations?

  • Methodological Answer : In silico platforms like ADMET Predictor or SwissADME can estimate logP (lipophilicity), solubility, and metabolic stability. Toxicity risks (e.g., mutagenicity) are evaluated using QSAR models. However, discrepancies may arise between predicted and experimental results due to limited training data for pyrimidinone derivatives. Cross-validation with in vitro assays (e.g., Ames test) is recommended .

Q. What strategies resolve contradictions in biological activity data for pyrimidinone derivatives, such as conflicting enzyme inhibition profiles?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., pH, co-solvents) or protein conformation states. Mitigation strategies include:

  • Dose-response curves : To confirm IC50 consistency across replicates.
  • Crystallographic studies : To identify binding modes and competitive inhibition mechanisms.
  • Orthogonal assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target engagement .

Q. How does substitution at the pyrimidine ring (e.g., chloro, methyl, pyrimidinyl groups) influence bioactivity and pharmacokinetics?

  • Methodological Answer : Chlorine at C2 enhances electrophilicity for covalent binding to kinase targets (e.g., FGFR1). The methyl group at C3 improves metabolic stability by steric hindrance, while the pyrimidinyl moiety at C6 modulates solubility via π-π stacking interactions. SAR studies show that trifluoromethyl substitutions at analogous positions reduce bioavailability due to increased hydrophobicity .

Q. What are the challenges in scaling up microwave-assisted Suzuki-Miyaura reactions for this compound, and how are they addressed?

  • Methodological Answer : Microwave scalability issues include uneven heating in batch reactors and limited penetration depth. Solutions involve:

  • Flow chemistry : Continuous reactors with controlled temperature gradients.
  • Catalyst immobilization : Use of Pd-loaded resins to enhance recyclability and reduce metal leaching.
  • Real-time monitoring : In-line NMR or IR spectroscopy to track reaction progress .

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